Fmoc-Ile-OH: A Technical Guide for Peptide Synthesis
Fmoc-Ile-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and application of N-α-Fmoc-L-isoleucine (Fmoc-Ile-OH), a critical reagent in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical characteristics and provides detailed protocols for its use in constructing synthetic peptides.
Core Chemical and Physical Properties
Fmoc-Ile-OH is a white, crystalline powder widely used as a building block in peptide chemistry.[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino function of isoleucine, allowing for sequential and controlled peptide chain elongation.[2] Its key properties are summarized below.
| Property | Value | References |
| CAS Number | 71989-23-6 | [1][3][4] |
| Molecular Formula | C₂₁H₂₃NO₄ | [3][4] |
| Molecular Weight | 353.41 g/mol | [1][4] |
| Appearance | White to off-white fine crystalline powder | [1][4] |
| Melting Point | 145-147 °C | [1][5] |
| Optical Rotation [α]²⁰/D | -12±1° (c=1 in DMF) | [1][5] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][4] Soluble in Methanol with very faint turbidity.[1] |
Chemical Structure and Stereochemistry
Fmoc-Ile-OH incorporates the essential amino acid L-isoleucine, which is characterized by a chiral side chain. The structure possesses two stereocenters, at the α-carbon (Cα) and the β-carbon (Cβ), with the natural configuration being (2S,3S).[3] This specific stereochemistry is crucial for the final conformation and biological activity of the synthesized peptide. The Fmoc group is attached to the α-amino group via a carbamate (B1207046) linkage.
Figure 1: Conceptual structure of Fmoc-Ile-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ile-OH is a cornerstone of Fmoc/tBu-based SPPS, a methodology that allows for the stepwise assembly of a peptide chain on an insoluble polymer support.[6] The synthesis cycle involves two primary steps: the removal of the temporary N-terminal Fmoc group (deprotection) and the formation of a peptide bond with the next incoming Fmoc-protected amino acid (coupling).
Figure 2: Standard workflow for an SPPS cycle.
Experimental Protocols
The following protocols are standard methodologies for the use of Fmoc-Ile-OH in manual or automated SPPS. Reagent equivalents are based on the initial loading capacity of the solid-phase resin.
Protocol 1: N-Terminal Fmoc Group Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling step.
-
Resin Preparation: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[7] After swelling, drain the DMF.
-
Deprotection Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[3][5]
-
First Deprotection: Agitate the mixture at room temperature for 5-7 minutes.[3] Drain the reagent solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20-30 minutes at room temperature.[7]
-
Washing: Drain the deprotection solution and thoroughly wash the resin multiple times (5-7x) with DMF to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.[3]
Figure 3: Mechanism of Fmoc deprotection by piperidine.
Protocol 2: HBTU-Mediated Coupling of Fmoc-Ile-OH
This protocol describes the activation of Fmoc-Ile-OH using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a common and efficient coupling reagent that minimizes racemization.[7]
-
Reagent Preparation:
-
In a separate vessel, prepare the activation solution by dissolving Fmoc-Ile-OH (3-5 equivalents) and HBTU (3-5 equivalents, equimolar to the amino acid) in DMF.[4]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution.[8] Let the mixture pre-activate for 3-8 minutes.[4]
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ile-OH solution to the deprotected peptide-resin from the previous step.
-
Agitate the mixture at room temperature for 30-60 minutes. Longer coupling times may be necessary for sterically hindered residues like isoleucine.[3]
-
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[8]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
